2-Cyano-2-phenylvinylalcohol
Overview
Description
2-Cyano-2-phenylvinylalcohol is a versatile organic compound with a wide range of applications in various fields, including medical, environmental, and industrial research. It is a colorless liquid with a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol. This compound is known for its unique chemical structure, which includes a cyano group and a phenyl group attached to a vinyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-2-phenylvinylalcohol can be synthesized through various synthetic routes. One common method involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by the addition of a suitable alcohol. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-phenylvinylalcohol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 2-Amino-2-phenylvinylalcohol.
Substitution: Nitro-2-cyano-2-phenylvinylalcohol or bromo-2-cyano-2-phenylvinylalcohol.
Scientific Research Applications
2-Cyano-2-phenylvinylalcohol has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and coatings
Mechanism of Action
The mechanism of action of 2-Cyano-2-phenylvinylalcohol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with various biological molecules. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Cyano-2-phenylvinylalcohol include:
- 2-Cyano-2-phenylacetic acid
- 2-Cyano-2-phenylpropanoic acid
- 2-Cyano-2-phenylethanol
Uniqueness
This compound is unique due to its vinyl alcohol moiety, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both the cyano and phenyl groups enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
(E)-3-hydroxy-2-phenylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H/b9-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBRISQKUALEP-CLFYSBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240579 | |
Record name | Benzeneacetonitrile, α-(hydroxymethylene)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701240579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62914-60-7, 22252-92-2 | |
Record name | Benzeneacetonitrile, α-(hydroxymethylene)-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62914-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC17323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetonitrile, α-(hydroxymethylene)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701240579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-phenylacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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